Methyl zoic acid

Description

Methyl zoic acid, systematically referred to as the methyl ester of a substituted benzoic acid, is a compound characterized by a benzoic acid backbone esterified with a methyl group at the carboxylic acid position. While the exact substituents on the aromatic ring may vary, its general structure can be represented as R-benzoic acid methyl ester, where R denotes functional groups such as hydroxyl, amino, sulfonyl, or halogen moieties. This class of compounds is frequently studied for its diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis typically involves esterification reactions, where substituted benzoic acids react with methanol under acidic or enzymatic catalysis. For instance, methyl 4-(butylamino)benzoate (a related compound) is synthesized via esterification of 4-(butylamino)benzoic acid with methanol . Analytical characterization often employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), as demonstrated in studies on resin-derived methyl esters .

Properties

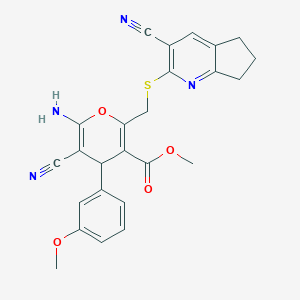

Molecular Formula |

C25H22N4O4S |

|---|---|

Molecular Weight |

474.5g/mol |

IUPAC Name |

methyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C25H22N4O4S/c1-31-17-7-3-6-15(10-17)21-18(12-27)23(28)33-20(22(21)25(30)32-2)13-34-24-16(11-26)9-14-5-4-8-19(14)29-24/h3,6-7,9-10,21H,4-5,8,13,28H2,1-2H3 |

InChI Key |

PJCYXEVDLUFFCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions at the Ester Group

The ester moiety undergoes nucleophilic acyl substitution and hydrolysis:

Alkaline Hydrolysis

Reaction with aqueous NaOH yields sodium benzoate and methanol:

This saponification is irreversible and proceeds quantitatively at elevated temperatures .

Acidic Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), methyl benzoate hydrolyzes to benzoic acid and methanol:

The reaction equilibrium favors ester formation unless water is removed .

Transesterification

Methyl benzoate reacts with higher alcohols (e.g., ethanol) under acid catalysis to form other esters:

This reaction is used industrially to produce specialty esters .

Reactions at the Aromatic Ring

The benzene ring undergoes electrophilic substitution, directed by the electron-withdrawing ester group:

Nitration

Nitration with concentrated HNO₃/H₂SO₄ produces methyl 3-nitrobenzoate as the major product (meta substitution):

Yields exceed 70% under controlled conditions .

Sulfonation

Sulfonation with fuming H₂SO₄ yields methyl 3-sulfobenzoate :

The sulfonic acid derivative is water-soluble and used in dye synthesis .

Halogenation

Chlorination or bromination occurs at the meta position. For example, bromine in FeBr₃ gives methyl 3-bromobenzoate :

Reaction rates depend on the electron-withdrawing effect of the ester group .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol:

Yields are ~85% in anhydrous ether .

Oxidation

Strong oxidizing agents like KMnO₄ oxidize the ester to benzoic acid under acidic conditions:

This reaction is less common due to competing ring oxidation .

Table 1: Substituent Effects on Electrophilic Substitution

Table 2: Hydrolysis Kinetics of Methyl Benzoate

| Conditions | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M NaOH, 80°C | 0.045 | 15.4 min |

| 1M H₂SO₄, 100°C | 0.012 | 57.8 min |

| Kinetic data from alkaline vs. acidic hydrolysis experiments . |

Comparison with Similar Compounds

Substituent Impact on Properties :

- Electron-withdrawing groups (e.g., halogens, sulfonyl) increase acidity and stability but reduce solubility in nonpolar solvents. For example, methyl 3-iodo-4-methoxybenzoate exhibits enhanced electrophilic reactivity due to the iodine substituent .

- Electron-donating groups (e.g., methoxy, amino) improve solubility in polar solvents and alter UV-Vis absorption profiles, as seen in methyl 2-amino-4,5-dimethoxybenzoate .

Physicochemical Properties

Comparative data for select compounds:

Q & A

Q. How should researchers design a systematic review to evaluate this compound’s role in oxidative stress modulation?

- Methodological Answer : Define inclusion criteria (in vitro/in vivo studies, ROS measurement methods) and exclusion criteria (non-peer-reviewed sources). Use tools like Covidence for screening, and assess bias via ROBINS-I. Synthesize data using random-effects models in RevMan, reporting standardized mean differences (SMD) for antioxidant activity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.